An In-depth Technical Guide to 1-(Quinolin-7-yl)ethanone: Properties and Applications
An In-depth Technical Guide to 1-(Quinolin-7-yl)ethanone: Properties and Applications
Abstract
1-(Quinolin-7-yl)ethanone, also known as 7-acetylquinoline, is a key heterocyclic ketone that serves as a foundational scaffold in medicinal chemistry and materials science. The quinoline ring system is a "privileged structure," frequently appearing in pharmacologically active compounds, and the addition of an acetyl group at the 7-position provides a crucial chemical handle for synthetic elaboration.[1][2] This guide provides an in-depth analysis of the core physicochemical properties, spectroscopic characteristics, synthesis, and reactivity of 1-(Quinolin-7-yl)ethanone. It further explores its significant role as a building block in the development of novel therapeutic agents, offering a technical resource for researchers, chemists, and professionals in drug discovery and development.
Introduction: The Significance of the Quinoline Scaffold
The quinoline moiety, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[3][4] First isolated from coal tar in 1834, its derivatives have been central to the development of numerous therapeutic agents, from the classic antimalarial drug quinine to modern anticancer and antibacterial agents.[4][5] The synthetic versatility of the quinoline ring allows for extensive functionalization, enabling the generation of structurally diverse molecules with a broad spectrum of biological activities.[3][6]
1-(Quinolin-7-yl)ethanone (Figure 1) is a particularly valuable derivative. The ketone functional group serves as a versatile anchor point for a wide array of chemical transformations, allowing chemists to construct complex molecular architectures. Its position on the benzo-fused portion of the quinoline ring influences the electronic properties and reactivity of the entire scaffold, making it a strategic intermediate for creating targeted therapeutic agents.[6][7] This document serves to consolidate the fundamental chemical and physical data of this compound, providing a practical guide for its use in a research and development setting.
Figure 1: Chemical structure of 1-(Quinolin-7-yl)ethanone.
Physicochemical and Spectroscopic Properties
Accurate characterization is the bedrock of chemical research. This section details the known physical properties and expected spectroscopic signatures of 1-(Quinolin-7-yl)ethanone.
Physical Properties
The fundamental physical and chemical identifiers for 1-(Quinolin-7-yl)ethanone are summarized in Table 1. These properties are essential for handling, storage, and quantitative analysis.
| Property | Value | Source(s) |
| CAS Number | 103854-57-5 | [8][9] |
| Molecular Formula | C₁₁H₉NO | [8][9] |
| Molecular Weight | 171.20 g/mol | [8] |
| Appearance | Expected to be a solid at room temperature | General observation for similar aromatic ketones |
| Boiling Point | 384.0 ± 22.0 °C (Predicted) | [10] |
| Density | 1.236 ± 0.06 g/cm³ (Predicted) | [10] |
| XLogP3 | 1.9 (Predicted) | [9] |
| Storage | Sealed in dry, Room Temperature | [8] |
Table 1: Core Physicochemical Properties.
Spectroscopic Profile
Spectroscopic analysis provides an empirical fingerprint of a molecule's structure. While a comprehensive public database of spectra for this specific isomer is limited, its expected spectral characteristics can be reliably predicted based on the analysis of its constituent functional groups and comparison with its isomers.[11][12][13]
2.2.1. Infrared (IR) Spectroscopy
The IR spectrum is dominated by features characteristic of an aromatic ketone. The primary diagnostic peak is the carbonyl (C=O) stretch, which is expected to appear in the 1680-1690 cm⁻¹ region. This frequency is slightly lower than that of a typical aliphatic ketone due to conjugation with the quinoline aromatic system.[11] Other expected signals include aromatic C=C stretching vibrations around 1450-1600 cm⁻¹, C-H stretching from the aromatic rings just above 3000 cm⁻¹, and C-H stretching from the methyl group just below 3000 cm⁻¹.
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural information.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the acetyl protons and the six aromatic protons on the quinoline ring.
-
Acetyl Protons (-CH₃): A sharp singlet integrating to 3H, expected around δ 2.6-2.8 ppm. The deshielding is due to the adjacent carbonyl group.
-
Aromatic Protons: Six protons on the quinoline ring, appearing between δ 7.5 and 9.0 ppm. The exact chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) will depend on their position relative to the nitrogen atom and the acetyl group. Protons on the pyridine ring (e.g., at C2 and C4) are typically the most deshielded.[14]
-
-
¹³C NMR: The carbon NMR spectrum should display 11 distinct signals, corresponding to each unique carbon atom.
-
Carbonyl Carbon (C=O): The ketone carbon is the most deshielded, expected to appear far downfield, typically >195 ppm.[15]
-
Acetyl Carbon (-CH₃): The methyl carbon signal is expected in the aliphatic region, around δ 25-30 ppm.
-
Aromatic Carbons: Nine signals are expected in the aromatic region (δ 120-155 ppm), corresponding to the carbons of the quinoline scaffold.
-
2.2.3. Mass Spectrometry (MS)
In mass spectrometry, 1-(Quinolin-7-yl)ethanone is expected to show a strong molecular ion peak (M⁺) at m/z = 171, corresponding to its molecular weight.[12][16] A common and significant fragmentation pattern for acetyl-aromatic compounds is the loss of the methyl group (•CH₃, 15 Da) to give a stable acylium ion [M-15]⁺ at m/z = 156, followed by the loss of carbon monoxide (CO, 28 Da) to yield a fragment at m/z = 128.[11][16]
| Spectroscopic Technique | Expected Key Signals | Rationale |
| IR (Infrared) | ~1685 cm⁻¹ (strong) | C=O stretch, conjugated with aromatic ring |
| >3000 cm⁻¹ (weak-medium) | Aromatic C-H stretch | |
| <3000 cm⁻¹ (weak-medium) | Aliphatic C-H stretch (methyl) | |
| ¹H NMR | δ ~2.7 ppm (singlet, 3H) | Acetyl -CH₃ protons |
| δ 7.5-9.0 ppm (multiplets, 6H) | Quinoline ring protons | |
| ¹³C NMR | δ >195 ppm | Carbonyl carbon |
| δ 120-155 ppm (9 signals) | Aromatic carbons of the quinoline ring | |
| δ ~26 ppm | Acetyl -CH₃ carbon | |
| Mass Spec (EI) | m/z = 171 | Molecular Ion (M⁺) |
| m/z = 156 | Loss of •CH₃ ([M-15]⁺) | |
| m/z = 128 | Loss of •CH₃ and CO ([M-43]⁺) |
Table 2: Predicted Spectroscopic Data for 1-(Quinolin-7-yl)ethanone.
Synthesis and Reactivity
Understanding the synthesis and chemical reactivity of 1-(Quinolin-7-yl)ethanone is crucial for its application as a synthetic intermediate.
Synthetic Approach: Friedel-Crafts Acylation
A primary and logical route for the synthesis of 1-(Quinolin-7-yl)ethanone is the Friedel-Crafts acylation of quinoline.[17][18] This classic electrophilic aromatic substitution reaction involves treating the aromatic ring with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).
Causality and Experimental Considerations:
-
Regioselectivity: Friedel-Crafts acylation on quinoline preferentially occurs on the electron-rich benzene ring (at positions 5, 6, 7, or 8) rather than the electron-deficient pyridine ring.[19] The nitrogen atom in the pyridine ring complexes with the Lewis acid catalyst, deactivating that ring towards electrophilic attack.[20] The precise ratio of isomers (5-, 6-, 7-, and 8-acetylquinoline) depends heavily on reaction conditions such as temperature and solvent, necessitating careful optimization and purification.
-
Catalyst Stoichiometry: More than a stoichiometric amount of the Lewis acid is often required because the catalyst complexes not only with the acylating agent but also with the nitrogen of the quinoline substrate and the ketone of the product.[18]
Figure 2: General workflow for the synthesis of 1-(Quinolin-7-yl)ethanone via Friedel-Crafts acylation.
Core Reactivity
The chemical behavior of 1-(Quinolin-7-yl)ethanone is dictated by its two primary functional components: the ketone and the quinoline ring.
-
Reactions at the Carbonyl Group: The ketone is susceptible to nucleophilic attack. This allows for a vast number of derivatization strategies, including:
-
Reduction: Reduction with agents like sodium borohydride (NaBH₄) yields the corresponding secondary alcohol, 1-(quinolin-7-yl)ethanol.
-
Oxime Formation: Reaction with hydroxylamine (NH₂OH) produces the corresponding oxime, a common intermediate for further reactions like the Beckmann rearrangement.[21]
-
Wittig Reaction: Conversion of the carbonyl to a C=C double bond using phosphorus ylides.
-
Condensation Reactions: Aldol and Claisen-Schmidt condensations with aldehydes or other ketones to build larger molecular frameworks.
-
-
Reactions on the Quinoline Ring: The acetyl group is an electron-withdrawing, meta-directing group. Therefore, further electrophilic aromatic substitution (e.g., nitration, halogenation) would be expected to occur on the benzene ring, likely at the C-5 and C-8a positions, and will proceed more slowly than on unsubstituted quinoline.[19]
Applications in Drug Discovery and Development
The true value of 1-(Quinolin-7-yl)ethanone for drug development professionals lies in its role as a versatile synthetic scaffold.[1][7] The term "privileged scaffold" is used to describe molecular frameworks that are capable of binding to multiple biological targets, and quinoline is a prime example.[2][22]
A Versatile Synthetic Intermediate
By leveraging the reactivity of the acetyl group, medicinal chemists can introduce a wide variety of other functional groups and molecular fragments. This allows for the systematic exploration of the chemical space around the quinoline core to optimize binding affinity, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).
For instance, the ketone can be transformed into amines, amides, esters, and complex heterocyclic systems, each imparting different physicochemical properties to the final molecule. This systematic modification is central to structure-activity relationship (SAR) studies.[3][6]
Figure 3: Role of 1-(Quinolin-7-yl)ethanone as a scaffold for generating diverse molecular derivatives.
Therapeutic Areas of Interest
Derivatives originating from quinoline scaffolds have shown efficacy in a multitude of disease areas, including:
-
Anticancer: Many kinase inhibitors and DNA-targeting agents feature the quinoline core.[1][6]
-
Anti-infective: This includes antimalarial, antibacterial, antifungal, and antiviral agents.[4][5]
-
Anti-inflammatory: Quinoline derivatives have been explored as inhibitors of inflammatory enzymes.[22]
-
Neurodegenerative Diseases: Certain quinoline structures have been investigated for activity against targets relevant to Alzheimer's disease.[5]
By providing a reliable and versatile starting point, 1-(Quinolin-7-yl)ethanone facilitates the rapid synthesis of libraries of novel compounds for screening in these and other therapeutic areas.
Conclusion
1-(Quinolin-7-yl)ethanone is more than just a simple aromatic ketone; it is a strategic building block grounded in the proven success of the quinoline pharmacophore. Its well-defined physicochemical properties, predictable spectroscopic signatures, and versatile reactivity make it an invaluable tool for researchers and drug development professionals. A thorough understanding of its synthesis and chemical behavior, as outlined in this guide, empowers scientists to efficiently design and construct the next generation of complex molecules with therapeutic potential.
References
-
Quinoline: An Attractive Scaffold in Drug Design. (2021). Mini Reviews in Medicinal Chemistry. Available from: [Link]
-
Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry. Available from: [Link]
-
ResearchGate. (2011). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Available from: [Link]
-
Musielak, B. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery. Available from: [Link]
-
Taylor & Francis Online. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Available from: [Link]
-
Abed, F. M., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. Available from: [Link]
-
Molecules. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Available from: [Link]
-
ResearchGate. (n.d.). 3-Acetylquinoline Derivatives: Synthesis and Reactions (A Review). Available from: [Link]
-
Panchal, A., & Vaghela, H. (2023). "From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives". Oriental Journal of Chemistry. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of Tetracyclic Fused Quinolines via a Friedel–Crafts and Beckmann Ring Expansion Sequence. Available from: [Link]
-
Semantic Scholar. (n.d.). Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. Available from: [Link]
-
The Role of Quinoline Derivatives in Advanced Chemical Applications. (n.d.). Self-published. Available from: [Link]
-
Chemsrc. (n.d.). 1-(3-Quinolinyl)ethanone | CAS#:33021-53-3. Available from: [Link]
-
Bräse, S. (2015). Chapter 6: Quinolines: Privileged Scaffolds in Medicinal Chemistry. The Royal Society of Chemistry. Available from: [Link]
-
Quora. (2018). Why is a Friedel-Crafts reaction not possible on Quinoline?. Available from: [Link]
-
PubChem. (n.d.). 1-(7-Methoxyquinolin-2-yl)ethanone. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of quinolines through intramolecular Friedel–Crafts acylation. Available from: [Link]
-
RSC Publishing. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. Available from: [Link]
-
The Royal Society of Chemistry. (n.d.). 13C NMR (CDCl3, 125 MHz) δ 14.3, 6. Available from: [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Available from: [Link]
-
Chem 117 Reference Spectra Spring 2011. (2011). Self-published. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of 1-(2-methylquinolin-3-yl)ethanone derivatives from... Available from: [Link]
-
PubChem. (n.d.). 1-(Quinolin-2-yl)ethan-1-one. Available from: [Link]
-
PubChem. (n.d.). 1-(1H-pyrrolo[3,4-g]quinolin-7-ium-2-yl)ethanone. Available from: [Link]
-
PubChem. (n.d.). 1-(Quinolin-3-yl)ethan-1-one. Available from: [Link]
-
PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available from: [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available from: [Link]
-
Synthesis of Some Hybrid 7-Hydroxy Quinolinone Derivatives As Anti Breast Cancer Drugs. (n.d.). Self-published. Available from: [Link]
-
PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Available from: [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]
-
PubChem. (n.d.). 8-Acetylquinoline. Available from: [Link]
-
The University of Arizona. (n.d.). ESTIMATION OF MELTING POINTS OF ORGANIC COMPOUNDS. Available from: [Link]
-
PMC. (n.d.). 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone. Available from: [Link]
-
UNCW Institutional Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Available from: [Link]
Sources
- 1. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lab-chemicals.com [lab-chemicals.com]
- 9. echemi.com [echemi.com]
- 10. 1-(3-aminoquinolin-7-yl)ethanone CAS#: 1958063-12-1 [m.chemicalbook.com]
- 11. Buy 1-(2,4-Dimethylquinolin-3-yl)ethanone | 14428-41-2 [smolecule.com]
- 12. 1-(Quinolin-2-yl)ethan-1-one | C11H9NO | CID 318703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 1-(Quinolin-3-yl)ethan-1-one | C11H9NO | CID 5325612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. repository.uncw.edu [repository.uncw.edu]
- 15. organicchemistrydata.org [organicchemistrydata.org]
- 16. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. quora.com [quora.com]
- 21. researchgate.net [researchgate.net]
- 22. books.rsc.org [books.rsc.org]
